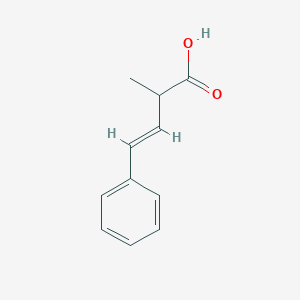

4-Phenyl-2-methyl-3-butenoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-methyl-4-phenylbut-3-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-9(11(12)13)7-8-10-5-3-2-4-6-10/h2-9H,1H3,(H,12,13)/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNSNYYTGUANTL-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C=C/C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175890-13-8 | |

| Record name | (3E)-2-methyl-4-phenylbut-3-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to α-Methylstyrylacetic Acid: Nomenclature, Synonyms, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nomenclature, synonyms, and chemical properties of α-methylstyrylacetic acid. As a compound with potential applications in various fields of chemical research and drug development, a thorough understanding of its fundamental characteristics is essential. This document has been structured to deliver detailed and accurate information, supported by authoritative sources, to aid researchers in their scientific endeavors.

Deciphering the Nomenclature: From Trivial to Systematic

The name "α-methylstyrylacetic acid" is a semi-systematic or trivial name that provides structural clues to the molecule. In the context of carboxylic acids, the "α" (alpha) position refers to the carbon atom immediately adjacent to the carboxyl group.[1] Therefore, "α-methyl" indicates the presence of a methyl group on this specific carbon. The "styryl" group is a common name for the phenylethenyl group (C6H5CH=CH-). "Acetic acid" refers to a two-carbon carboxylic acid backbone.

While the trivial name is descriptive, the systematic and unambiguous name according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is crucial for clear scientific communication. Based on the structure implied by the trivial name, the systematic IUPAC name for α-methylstyrylacetic acid is 2-methyl-4-phenyl-3-butenoic acid .

The following diagram illustrates the relationship between the trivial and systematic nomenclature:

Caption: Relationship between the trivial name components and the systematic IUPAC name for α-methylstyrylacetic acid.

Synonyms and Identifiers

A comprehensive understanding of a chemical compound requires familiarity with its various synonyms and unique identifiers. This is particularly important when searching chemical databases and literature.

| Identifier Type | Identifier | Source |

| Systematic IUPAC Name | 2-Methyl-4-phenyl-3-butenoic acid | IUPAC |

| Common/Trivial Name | α-Methylstyrylacetic acid | |

| CAS Registry Number | Not Found | |

| Molecular Formula | C11H12O2 | |

| Molecular Weight | 176.21 g/mol |

It is important to note that a specific CAS Registry Number for 2-methyl-4-phenyl-3-butenoic acid was not readily found in the searched databases. This may indicate that the compound is not widely commercialized or has been studied under different names. Researchers should exercise caution and verify the identity of any related compounds obtained from commercial suppliers. For instance, the closely related compound "trans-styrylacetic acid" (4-phenyl-3-butenoic acid) has the CAS Number 1914-58-5.[2][3][4][5][6]

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of α-methylstyrylacetic acid, which are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Notes |

| Molecular Formula | C11H12O2 | |

| Molecular Weight | 176.21 g/mol | |

| Appearance | Expected to be a solid at room temperature | Based on similar structures like trans-styrylacetic acid. |

| Stereoisomerism | Exists as E/Z isomers due to the C=C double bond and as a racemic mixture of R/S enantiomers at the α-carbon. |

The presence of both a stereogenic center at the α-carbon and a double bond capable of E/Z isomerism means that α-methylstyrylacetic acid can exist as four possible stereoisomers. The specific stereochemistry can significantly impact its biological activity and physical properties.

Potential Research Applications

While specific research applications for 2-methyl-4-phenyl-3-butenoic acid are not extensively documented under this name, the structural motifs present in the molecule suggest potential areas of interest for researchers in drug development. The parent compound, styrylacetic acid (4-phenyl-3-butenoic acid), has been investigated for its biological activities. For instance, it has been identified as a mechanism-based inhibitor of peptidylglycine α-hydroxylating monooxygenase.[2] Furthermore, derivatives of styrylacetic acid have been explored for their potential anti-inflammatory properties.[4]

The introduction of a methyl group at the α-position could modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. This could lead to altered potency, selectivity, and metabolic stability.

Experimental Protocols: A General Synthetic Approach

A general, hypothetical synthetic route to α-methylstyrylacetic acid can be proposed based on established organic chemistry reactions. One plausible approach would be the alkylation of an enolate derived from a styrylacetic acid ester, followed by hydrolysis.

Step 1: Esterification of Styrylacetic Acid

-

Reactants: trans-Styrylacetic acid, a suitable alcohol (e.g., ethanol), and a catalytic amount of strong acid (e.g., sulfuric acid).

-

Procedure: The reactants are heated under reflux to drive the Fischer esterification reaction to completion. The resulting ethyl styrylacetate is then purified.

Step 2: α-Methylation

-

Reactants: Ethyl styrylacetate, a strong base (e.g., lithium diisopropylamide, LDA), and a methylating agent (e.g., methyl iodide).

-

Procedure: The ethyl styrylacetate is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) and cooled to a low temperature (e.g., -78 °C). LDA is added dropwise to form the enolate. Methyl iodide is then added to alkylate the enolate at the α-position.

Step 3: Saponification

-

Reactants: The α-methylated ester and a strong base (e.g., sodium hydroxide).

-

Procedure: The ester is treated with an aqueous solution of sodium hydroxide and heated to hydrolyze the ester to the corresponding carboxylate salt.

-

Workup: The reaction mixture is acidified with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate, yielding α-methylstyrylacetic acid, which can then be extracted and purified.

The following diagram outlines this proposed synthetic workflow:

Caption: A proposed general workflow for the synthesis of α-methylstyrylacetic acid.

Conclusion

α-Methylstyrylacetic acid, systematically named 2-methyl-4-phenyl-3-butenoic acid, is a compound with a well-defined structure based on established chemical nomenclature principles. While its specific properties and applications are not as extensively documented as its parent compound, styrylacetic acid, its chemical structure suggests potential for further investigation in medicinal chemistry and organic synthesis. This guide provides a foundational understanding of its nomenclature, synonyms, and key chemical characteristics to support and guide future research in this area.

References

-

PubChem. 3-Butenoic acid, 2-oxo-4-phenyl-, methyl ester. [Link]

-

PubChemLite. 2-butenoic acid, 3-methyl-, 4-methylphenyl ester (C12H14O2). [Link]

-

LookChem. Cas 2243-53-0,TRANS-STYRYLACETIC ACID. [Link]

-

Wikipedia. α-Methylstyrene. [Link]

-

Sunway Pharm Ltd. 3-BUTENOIC ACID, 2-OXO-4-PHENYL-, METHYL ESTER. [Link]

-

Chemistry LibreTexts. Nomenclature of Carboxylic Acids. [Link]

-

AdvanSix. Alpha Methylstyrene. [Link]

-

Cheméo. Chemical Properties of «alpha»-Methylstyrene (CAS 98-83-9). [Link]

-

PubChem. Alpha-Methylstyrene. [Link]

-

PubChem. Alpha-Methylisocitric Acid. [Link]

-

ChemTeam. Nomenclature - Acids. [Link]

-

PubChem. Methyl acetylsalicylic acid. [Link]

-

YouTube. Acid Nomenclature: How to Name Acids. [Link]

-

YouTube. How To Name Acids - The Fast & Easy Way! [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Buy trans-Styrylacetic acid | 1914-58-5 [smolecule.com]

- 3. thomassci.com [thomassci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. trans-Styrylacetic acid | 1914-58-5 [chemicalbook.com]

- 6. trans-Styrylacetic acid, 96%, Thermo Scientific | Fisher Scientific [fishersci.ca]

difference between 4-phenyl-2-methyl-3-butenoic acid and alpha-methylcinnamic acid

Comparative Technical Guide: 4-Phenyl-2-methyl-3-butenoic Acid vs. -Methylcinnamic Acid

Executive Summary & Core Distinction

This guide delineates the structural, physicochemical, and functional differences between 4-phenyl-2-methyl-3-butenoic acid (Compound B) and

-

-Methylcinnamic Acid (C10): A thermodynamically stable, conjugated

-

4-Phenyl-2-methyl-3-butenoic Acid (C11): A deconjugated

-unsaturated acid possessing a chiral center. It is a structural analog of 4-phenyl-3-butenoic acid (PBA) , a known Histone Deacetylase (HDAC) and Peptidylglycine

Structural & Physicochemical Analysis[1][2][3][4]

The primary divergence lies in the position of the double bond relative to the carboxyl group (conjugation status) and the carbon chain length.

Comparative Data Table

| Feature | 4-Phenyl-2-methyl-3-butenoic Acid | |

| CAS Number | 1199-77-5 | 175890-13-8 |

| IUPAC Name | (2E)-2-methyl-3-phenylprop-2-enoic acid | (3E)-2-methyl-4-phenylbut-3-enoic acid |

| Formula | ||

| Molecular Weight | 162.19 g/mol | 176.21 g/mol |

| Unsaturation | ||

| Chirality | Achiral (Planar | Chiral ( |

| Isomerism | Geometric (E/Z) | Geometric (E/Z) + Optical (R/S) |

| Electronic State | Extended conjugation (Ph-C=C-COOH) | Interrupted conjugation (Ph-C=C-C-COOH) |

| pKa (Est.) | ~4.5 (Stabilized anion) | ~4.8 (Less inductive withdrawal) |

Structural Visualization

The following diagram illustrates the connectivity and conjugation differences. Note the interruption of conjugation in the butenoic derivative.

Caption: Structural comparison highlighting the conjugated system of

Synthesis & Manufacturing Protocols

The synthesis of these compounds requires distinct strategies due to the thermodynamic instability of the

Synthesis of -Methylcinnamic Acid (Perkin Condensation)

This is the classic thermodynamic product synthesis.

-

Mechanism: Base-catalyzed condensation of benzaldehyde with propionic anhydride.

-

Reagents: Benzaldehyde, Propionic Anhydride, Potassium Propionate (Base).

-

Conditions: Reflux at 140–160°C for 30 hours.

Protocol:

-

Mix 1.0 eq Benzaldehyde, 1.5 eq Propionic Anhydride, and 0.6 eq Potassium Propionate.

-

Heat to 150°C under

flow to remove water formed. -

Quench with water, basify with

(to remove neutral organics), then acidify to precipitate the acid. -

Recrystallize from ethanol/water.

Synthesis of 4-Phenyl-2-methyl-3-butenoic Acid (Dianion Alkylation)

Synthesizing the

-

Reagents: LDA (Lithium Diisopropylamide, 2.2 eq), Methyl Iodide (MeI), THF, -78°C.

-

Mechanism: Formation of the dienolate followed by selective

-alkylation.

Step-by-Step Protocol:

-

Dianion Formation: In a dry flask under Argon, cool 2.2 eq of LDA in THF to -78°C. Add 1.0 eq of 4-phenyl-3-butenoic acid (dissolved in THF) dropwise. Stir for 1 hour at 0°C to ensure full deprotonation (carboxyl and

-proton). -

Alkylation: Re-cool to -78°C. Add 1.1 eq of Methyl Iodide (MeI) slowly. The alkylation occurs preferentially at the

-carbon (C2) rather than the -

Quench: Quench with saturated

solution while still cold (critical to prevent isomerization). -

Isolation: Acidify to pH 3 with cold 1M HCl. Extract with EtOAc.[4][5]

-

Purification: Silica gel chromatography. Note: Avoid strong bases or heating during workup to prevent isomerization to the conjugated isomer (2-methyl-4-phenyl-2-butenoic acid).

Caption: Kinetic synthesis pathway utilizing dianion chemistry to install the methyl group without shifting the double bond.

Biological Activity & Applications[1][2][5][10][11][12][13]

The structural difference dictates the biological application.[6]

HDAC and PAM Inhibition (Compound B)

4-Phenyl-2-methyl-3-butenoic acid is a derivative of 4-phenyl-3-butenoic acid (PBA) , a well-documented inhibitor of:

-

Peptidylglycine

-Amidating Monooxygenase (PAM): The terminal alkene acts as a suicide substrate. -

Histone Deacetylases (HDACs): The carboxylate group coordinates the Zinc (

) ion in the HDAC active site, while the phenyl-butene chain occupies the hydrophobic channel.

Mechanism of Action:

The "2-methyl" substitution introduces chirality and steric bulk at the

-

Enhance Metabolic Stability: The methyl group blocks

-oxidation, prolonging the half-life of the inhibitor in vivo. -

Increase Selectivity: The chiral center allows for stereoselective binding to the enzyme pocket, potentially differentiating between HDAC isoforms (e.g., HDAC1 vs HDAC6).

Metabolic Fate Comparison

-

-Methylcinnamic Acid: Metabolized via

-

4-Phenyl-2-methyl-3-butenoic Acid: The

-unsaturation mimics a fatty acid oxidation intermediate. However, the

References

-

Synthesis of

-Methylcinnamic Acid: Johnson, J. R. (1943). "The Perkin Reaction and Related Reactions." Organic Reactions, 1, 210. Link -

HDAC Inhibition by PBA Derivatives: Phiel, C. J., et al. (2001). "Histone Deacetylase is a Direct Target of Valproic Acid, a Potent Anticonvulsant, Mood Stabilizer, and Teratogen." Journal of Biological Chemistry, 276(39), 36734-36741. Link

-

Dianion Alkylation Strategy: Pfeffer, P. E., & Silbert, L. S. (1970). "Lithium Diisopropylamide in the Alkylation of Carboxylic Acids." Journal of Organic Chemistry, 35(8), 262-266. Link

-

Biological Activity of PBA: Merkler, D. J., et al. (1992). "4-Phenyl-3-butenoic acid, an inhibitor of peptidylglycine alpha-amidating monooxygenase."[2][3] Biochemistry, 31(3), 7282-7288. Link

-

Compound D

-Methylcinnamic acid). Link

Sources

- 1. CAS 1914-58-5: (3E)-4-Phenyl-3-butenoic acid | CymitQuimica [cymitquimica.com]

- 2. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Predicted Biological Activity of 2-Methyl-4-phenyl-3-butenoic Acid Derivatives

Foreword: Charting a Course for a Novel Scaffold

In the landscape of drug discovery, the exploration of novel chemical scaffolds is paramount. The 2-methyl-4-phenyl-3-butenoic acid core, while not extensively documented in current literature, presents a compelling structural framework. It is a unique hybrid, sharing features with well-characterized classes of biologically active molecules, including cinnamic acids, phenylbutenoic acids, and phenylpropanoic acids. This guide is constructed not as a review of established data, but as a predictive and methodological roadmap for researchers and drug development professionals. By leveraging structure-activity relationship (SAR) data from analogous compounds, we will project the likely biological activities of this scaffold, propose detailed mechanisms of action, and provide the experimental frameworks necessary to validate these hypotheses. This document serves as a foundational blueprint for unlocking the therapeutic potential of 2-methyl-4-phenyl-3-butenoic acid derivatives.

The Molecular Architecture: Synthesis and Characterization

Proposed Synthetic Workflow

A logical synthetic route would involve the condensation of benzaldehyde with a suitable ketone, followed by a haloform reaction or similar oxidative cleavage to yield the desired carboxylic acid.

Caption: Hypothesized neuroprotective mechanism via reduction of ER stress.

Metabolic Regulation

Hypothesis: The scaffold could serve as a basis for developing agents to treat metabolic disorders like type 2 diabetes and dyslipidemia.

Causality and Mechanistic Insights: Research into substituted phenylpropanoic acids has identified potent activators of key metabolic receptors. Specific derivatives have been shown to be agonists for G protein-coupled receptor 40 (GPR40), a target that enhances glucose-stimulated insulin secretion, making it relevant for type 2 diabetes. O[2]ther phenylpropanoic acid derivatives are selective activators of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism and is a target for treating dyslipidemia. T[3]he shared phenyl-acid pharmacophore suggests that the 2-methyl-4-phenyl-3-butenoic acid core could be a viable starting point for designing novel GPR40 or PPARα modulators.

Comparative Data of Structurally Related Scaffolds

To provide context for the predicted activities, the following table summarizes the documented biological effects of analogous compound classes.

| Compound Class | Key Structural Features | Documented Biological Activities | Primary Mechanism(s) of Action | Reference(s) |

| Cinnamic Acids | Phenyl ring, alkene, carboxylic acid | Antimicrobial, Anti-inflammatory, Anticancer, Antidiabetic, Neuroprotective | Cell membrane disruption, Enzyme inhibition, Antioxidant | |

| 4-Phenyl-3-butenoic Acid (PBA) | Phenyl ring, C4 unsaturated chain, carboxylic acid | Anti-inflammatory, Analgesic | Inhibition of Peptidylglycine Alpha-Monooxygenase (PAM) | |

| 4-Phenylbutyric Acid (4-PBA) | Phenyl ring, C4 saturated chain, carboxylic acid | Neuroprotective, Anti-cancer | Chemical chaperone (reduces ER stress), HDAC inhibition | |

| Phenylpropanoic Acids | Phenyl ring, C3 chain, carboxylic acid | Antidiabetic, Antidyslipidemic, Anti-inflammatory | GPR40 agonism, PPARα activation, COX inhibition |

Essential Experimental Protocols for Validation

To transition from prediction to evidence, a systematic experimental evaluation is required. The following protocols are designed as self-validating systems to rigorously test the primary hypotheses.

Protocol: In Vivo Anti-inflammatory Activity Assessment

Objective: To determine the in vivo anti-inflammatory effect of a test derivative using the carrageenan-induced rat paw edema model, a standard for acute inflammation.

[4]Methodology:

-

Animal Acclimatization: Male Sprague-Dawley rats (150-200g) are acclimatized for 7 days with free access to food and water.

-

Grouping: Animals are randomly assigned to groups (n=6 per group):

-

Vehicle Control (e.g., 0.5% carboxymethyl cellulose, i.p.)

-

Positive Control (e.g., Indomethacin, 10 mg/kg, i.p.)

-

Test Compound Group 1 (e.g., 50 mg/kg, i.p.)

-

Test Compound Group 2 (e.g., 100 mg/kg, i.p.)

-

-

Dosing: The vehicle, positive control, or test compound is administered intraperitoneally 60 minutes before the inflammatory insult.

-

Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw of each rat.

-

Measurement: Paw volume is measured immediately before carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vₜ) using a plethysmometer.

-

Data Analysis:

-

Edema volume (mL) = Vₜ - V₀

-

Percentage inhibition of edema is calculated as: [(Edema_control - Edema_treated) / Edema_control] * 100

-

-

Trustworthiness Check: The positive control (Indomethacin) must show a statistically significant reduction in edema compared to the vehicle control for the assay to be considered valid.

Protocol: In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test derivative against representative bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa).

Methodology:

-

Strain Preparation: A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the logarithmic growth phase. The culture is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., 256 µg/mL to 1 µg/mL).

-

Inoculation: An equal volume of the prepared bacterial suspension is added to each well containing the compound dilutions.

-

Controls:

-

Positive Control: Wells with bacteria and a standard antibiotic (e.g., Ciprofloxacin).

-

Negative Control: Wells with sterile MHB only.

-

Growth Control: Wells with bacteria and MHB (with DMSO equivalent).

-

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance at 600 nm.

-

Trustworthiness Check: The growth control must show turbidity, the negative control must remain clear, and the positive control must show inhibition at its known MIC range.

Conclusion and Strategic Outlook

The 2-methyl-4-phenyl-3-butenoic acid scaffold stands as a promising, yet underexplored, chemical entity. By drawing logical parallels with structurally related compounds, we can confidently predict a rich biological profile spanning anti-inflammatory, antimicrobial, neuroprotective, and metabolic activities. The key to unlocking this potential lies in a systematic approach: efficient synthesis of a diverse derivative library, followed by rigorous biological screening using validated protocols as outlined in this guide. Future research should focus on establishing clear structure-activity relationships, identifying specific molecular targets, and optimizing lead compounds for improved potency and pharmacokinetic properties. This scaffold is not merely a theoretical curiosity; it is a tangible opportunity for the development of next-generation therapeutics.

References

-

Cinnamic Acid Derivatives and Their Biological Efficacy - PMC. National Center for Biotechnology Information. [Link]

-

Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. MDPI. [Link]

-

Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. ResearchGate. [Link]

-

Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. Bentham Science. [Link]

-

Cinnamic acid derivatives: A new chapter of various pharmacological activities - Journal of Chemical and Pharmaceutical Research. Journal of Chemical and Pharmaceutical Research. [Link]

-

The Role of 2-Methyl-2-phenylpropionic Acid in Organic Synthesis & Drug Discovery. Acme Synthetic Chemicals. [Link]

-

Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino). PubMed. [Link]

-

Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. PubMed. [Link]

-

Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. PubMed. [Link]

-

Design and Synthesis of Butenolide-based Novel Benzyl Pyrrolones: Their TNF-α based Molecular Docking with In vivo and In vitro Anti-inflammatory Activity. PubMed. [Link]

-

4-(5-chloro-2(3H)-benzoxazolon-3-yl) butanoic acid derivatives: synthesis, antinociceptive and anti-inflammatory properties. PubMed. [Link]

-

Design and synthesis of butenolide-based amide derivatives as anti-inflammatory agents. Scilit. [Link]

-

Antiinflammatory and analgesic activity of an inhibitor of neuropeptide amidation. PubMed. [Link]

-

Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review. MDPI. [Link]

-

Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. MDPI. [Link]

-

Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. iris.univpm.it. [Link]

-

Phenylpropanoic acid - Wikipedia. Wikipedia. [Link]

-

Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. ResearchGate. [Link]

-

Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. Semantic Scholar. [Link]

-

Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. MDPI. [Link]

-

Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. National Institutes of Health. [Link]

-

Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. Semantic Scholar. [Link]

-

Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin. National Center for Biotechnology Information. [Link]

-

(2Z,3E)-4-phenyl-2-(phenylimino)-3-butenoic acid. ChemSynthesis. [Link]

-

In Vitro Anti-inflammatory Effects of the Phenylbutyric Acid Metabolite Phenylacetyl Glutamine. PubMed. [Link]

-

Phenylbutyric Acid: Simple Structure - Multiple Effects. Bentham Science Publishers. [Link]

- CN103539666A - Preparation method of 2-methyl-3-butenoic acid ester.

- JP2631867B2 - Method for producing (R) -2-hydroxy-4-phenyl-3-butenoic acid.

Sources

- 1. CN103539666A - Preparation method of 2-methyl-3-butenoic acid ester - Google Patents [patents.google.com]

- 2. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester, potential inhibitors of neuropeptide bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Phenyl-2-methyl-3-butenoic Acid for Advanced Research

Introduction: A Novel Derivative with Therapeutic Potential

4-Phenyl-2-methyl-3-butenoic acid is a structurally intriguing analog of 4-phenyl-3-butenoic acid (PBA). The parent compound, PBA, has garnered significant attention in the scientific community for its activity as an inhibitor of histone deacetylase (HDAC) enzymes, a class of proteins implicated in the epigenetic regulation of gene expression.[1][2][3] Inhibition of HDACs has emerged as a promising strategy in oncology, leading to the development of several anti-cancer therapeutics.[3]

The introduction of a methyl group at the alpha-position of the butenoic acid chain in 4-Phenyl-2-methyl-3-butenoic acid presents an opportunity to modulate the pharmacological properties of the core scaffold. This modification could potentially influence the compound's binding affinity for HDAC isoforms, alter its metabolic stability, or enhance its cell permeability, making it a compelling target for further investigation in drug discovery programs.

However, a thorough search of commercial chemical catalogs reveals that 4-Phenyl-2-methyl-3-butenoic acid is not a stock item. Therefore, researchers must consider custom synthesis to obtain this molecule for their studies.

Sourcing and Procurement via Custom Synthesis

Given its commercial unavailability, procuring 4-Phenyl-2-methyl-3-butenoic acid necessitates a partnership with a custom synthesis provider. This approach offers the flexibility to define the required quantity, purity, and analytical data package.

The Custom Synthesis Workflow

Engaging a custom synthesis service typically follows a structured process to ensure clarity, manage expectations, and deliver the target compound to the required specifications.[4][5]

Caption: A generalized workflow for procuring a compound via custom synthesis.

Factors Influencing Pricing

The cost of a custom-synthesized compound is not fixed and depends on several factors.[6] Researchers should be prepared to discuss these aspects with potential suppliers to align the project scope with their budget.

-

Synthesis Complexity: The number of synthetic steps and the difficulty of each reaction significantly impact the cost.

-

Starting Material Costs: The price and availability of the initial reagents are primary cost drivers.

-

Scale of Synthesis: The target quantity (milligrams, grams, or kilograms) will influence the final price, with per-gram costs typically decreasing at larger scales.

-

Purity Requirements: Higher purity specifications (e.g., >98% vs. >95%) necessitate more rigorous purification steps, such as preparative HPLC, which adds to the cost.

-

Analytical Documentation: A comprehensive analytical package (e.g., 2D NMR, chiral purity analysis) will be more expensive than a basic characterization.

Proposed Synthesis Pathway: The Reformatsky Reaction

A plausible and efficient route to synthesize 4-Phenyl-2-methyl-3-butenoic acid involves a modified Reformatsky reaction followed by dehydration and hydrolysis. The key starting materials for this proposed synthesis are cinnamaldehyde and an ethyl 2-bromopropionate.

Overall Synthetic Scheme

The multi-step synthesis begins with the formation of a β-hydroxy ester, which is then dehydrated to an α,β-unsaturated ester. The final step is the hydrolysis of the ester to yield the target carboxylic acid.

Caption: Proposed synthetic route via a Reformatsky reaction.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-hydroxy-2-methyl-4-phenyl-3-butenoate (Reformatsky Reaction) [7][8][9][10]

-

Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum.

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add the activated zinc dust and anhydrous THF.

-

Add a solution of cinnamaldehyde and ethyl 2-bromopropionate in anhydrous THF dropwise to the zinc suspension with gentle heating to initiate the reaction.

-

Once the reaction begins (indicated by heat evolution and disappearance of zinc), maintain the reaction at a gentle reflux until the zinc is consumed.

-

Cool the reaction mixture and quench by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-hydroxy ester.

Step 2: Synthesis of Ethyl 4-phenyl-2-methyl-3-butenoate (Dehydration)

-

Dissolve the crude β-hydroxy ester from Step 1 in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the α,β-unsaturated ester.

Step 3: Synthesis of 4-Phenyl-2-methyl-3-butenoic acid (Hydrolysis)

-

Dissolve the purified ester from Step 2 in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide and heat the mixture to reflux.

-

Monitor the reaction by TLC until the ester is fully consumed.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the product precipitates.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-Phenyl-2-methyl-3-butenoic acid.

Quality Control and Characterization

Rigorous analytical testing is essential to confirm the identity, structure, and purity of the synthesized 4-Phenyl-2-methyl-3-butenoic acid.

Caption: A standard workflow for the quality control of a synthesized compound.

Predicted Analytical Data

The following table summarizes the expected analytical data for 4-Phenyl-2-methyl-3-butenoic acid based on its chemical structure and data from analogous compounds.

| Analytical Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~12.0 (s, 1H, COOH), 7.2-7.4 (m, 5H, Ar-H), ~6.5 (d, 1H, Ph-CH=), ~6.2 (dd, 1H, =CH-C(Me)), ~3.5 (m, 1H, C(Me)H), ~1.4 (d, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~180 (C=O), ~136 (Ar-C), ~130-135 (alkene C-H), ~126-129 (Ar C-H), ~40 (alpha-C), ~18 (-CH₃) |

| IR Spectroscopy (KBr) | 3300-2500 cm⁻¹ (broad, O-H stretch), ~1700 cm⁻¹ (strong, C=O stretch), ~1640 cm⁻¹ (C=C stretch), ~1250 cm⁻¹ (C-O stretch) |

| Mass Spectrometry (ESI-) | [M-H]⁻ expected at m/z 175.07 |

| HPLC Purity | >95% (typical for research grade) |

Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field spectrometer.

-

The acidic proton of the carboxylic acid may show a broad singlet around 12 ppm, which can exchange with D₂O.[11] The chemical shifts of the vinyl protons will be influenced by the phenyl and methyl substituents.

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Key diagnostic peaks include a very broad O-H stretch from 3300-2500 cm⁻¹ and a strong carbonyl (C=O) stretch around 1700 cm⁻¹, characteristic of a hydrogen-bonded α,β-unsaturated carboxylic acid.[12][13]

Mass Spectrometry (MS):

-

Dissolve the sample in a suitable solvent like methanol or acetonitrile.

-

Analyze using electrospray ionization (ESI) in negative mode to observe the deprotonated molecule [M-H]⁻.

-

The fragmentation pattern in MS/MS may show losses of H₂O (18 Da) and CO₂ (44 Da).[14][15]

High-Performance Liquid Chromatography (HPLC):

-

Use a reverse-phase C18 column.

-

Employ a mobile phase gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Monitor the elution profile using a UV detector at a wavelength where the phenyl group absorbs (e.g., 254 nm).

-

Purity is determined by the relative area of the main peak.[16][17]

Potential Research Applications in Drug Discovery

The primary rationale for synthesizing 4-Phenyl-2-methyl-3-butenoic acid lies in its potential as a novel HDAC inhibitor.

Histone Deacetylase (HDAC) Inhibition

Studies have demonstrated that the parent compound, 4-phenyl-3-butenoic acid (PBA), inhibits HDAC enzymes and exhibits anti-tumorigenic properties.[1][18][19] The introduction of an α-methyl group could confer several advantages:

-

Increased Potency: The methyl group may provide additional hydrophobic interactions within the active site of HDAC enzymes, potentially increasing binding affinity.

-

Altered Isoform Selectivity: The steric bulk of the methyl group could favor binding to specific HDAC isoforms over others, leading to a more targeted therapeutic effect and potentially reduced side effects.

-

Improved Pharmacokinetics: The α-methyl group may block metabolic pathways, such as β-oxidation, leading to a longer biological half-life.

Structure-Activity Relationship (SAR) Studies

4-Phenyl-2-methyl-3-butenoic acid serves as a valuable tool for probing the structure-activity relationships of this class of compounds. By comparing its biological activity to that of PBA, researchers can gain insights into the steric and electronic requirements for optimal HDAC inhibition. This knowledge can guide the design of future generations of more potent and selective inhibitors.

Conclusion

While 4-Phenyl-2-methyl-3-butenoic acid is not a commercially available reagent, its potential as a novel HDAC inhibitor makes it a worthwhile target for chemical synthesis. This guide has outlined a feasible synthetic pathway using the Reformatsky reaction, detailed the necessary analytical techniques for its characterization, and highlighted its potential applications in cancer research and drug discovery. By providing this foundational information, we aim to facilitate the exploration of this promising compound and its derivatives by the scientific community.

References

-

Cousens, L. S., et al. (2015). Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties. Investigational New Drugs, 33(4), 827–834. [Link]

-

Cousens, L. S., et al. (2015). Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties. ResearchGate. [Link]

-

Reformatsky Reaction. (n.d.). Cambridge University Press. Retrieved February 26, 2026, from [Link]

-

Khaniya, B., et al. (2014). Formation and fragmentation of unsaturated fatty acid [M - 2H + Na]- ions: stabilized carbanions for charge-directed fragmentation. Journal of the American Society for Mass Spectrometry, 25(2), 248–256. [Link]

-

Khaniya, B., et al. (2013). Formation and Fragmentation of Unsaturated Fatty Acid [M – 2H + Na]– Ions: Stabilized Carbanions for Charge-Directed Fragmentation. Journal of the American Society for Mass Spectrometry. [Link]

-

Cousens, L. S., et al. (2014). Comparative Effects of 4-Phenyl-3-Butenoic Acid and Vorinostat on Cell Growth and Signaling. Anticancer Research, 34(4), 1717-1726. [Link]

-

DigiChem. (2025). How to Choose a Custom Synthesis Partner. Retrieved February 26, 2026, from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved February 26, 2026, from [Link]

-

Pharmd Guru. (2025). REFORMATSKY REACTION. Retrieved February 26, 2026, from [Link]

-

Pure Synth. (n.d.). High Purity Chemical Synthesis Solutions for Industries. Retrieved February 26, 2026, from [Link]

-

Ashenhurst, J. (n.d.). Reformatsky Reaction. Master Organic Chemistry. Retrieved February 26, 2026, from [Link]

-

ShellChem. (n.d.). Chemical Custom Synthesis. Retrieved February 26, 2026, from [Link]

-

Chiroblock GmbH. (n.d.). Costs for Custom Synthesis & Contract Models. Retrieved February 26, 2026, from [Link]

-

Walton, W. L., & Hughes, R. B. (1957). Infrared Spectra of α,β-Unsaturated Esters. Journal of the American Chemical Society, 79(14), 3985-3987. [Link]

-

SIELC Technologies. (2023). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved February 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Phenyl-3-Butenoic Acid. PubChem. Retrieved February 26, 2026, from [Link]

-

Buxaderas, S., & López-Tamames, E. (1996). Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography. Journal of the American Society of Brewing Chemists, 54(4), 235-239. [Link]

-

Wikipedia. (n.d.). Reformatsky reaction. Retrieved February 26, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Reformatsky Reaction. Retrieved February 26, 2026, from [Link]

-

SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved February 26, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved February 26, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 26, 2026, from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved February 26, 2026, from [Link]

-

ResearchGate. (2025). Study of the composition of carboxylic compounds using ir spectroscopy. Retrieved February 26, 2026, from [Link]

-

Dalal Institute. (n.d.). Wittig Reaction. Retrieved February 26, 2026, from [Link]

-

Chemxpert Database. (2025). Everything you need to Know About Custom Synthesis. Retrieved February 26, 2026, from [Link]

-

ResearchGate. (2025). High Performance Liquid Chromatographic Analysis of Carboxylic Acids in Pyroligneous Fluids. Retrieved February 26, 2026, from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved February 26, 2026, from [Link]

-

Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). (3E)-3-Butenoic acid, 4-phenyl-. PubChem. Retrieved February 26, 2026, from [Link]

-

Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]

-

Mori, M., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Semantic Scholar. [Link]

-

Robiette, R., et al. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. ResearchGate. [Link]

-

ResearchGate. (n.d.). Table 1 1 H NMR spectroscopic data of 4-phenyl-3-buten-2-one. Retrieved February 26, 2026, from [Link]

-

Inxight Drugs. (n.d.). 3-BUTENOIC ACID, 4-PHENYL-, (3E)-. Retrieved February 26, 2026, from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0183531). Retrieved February 26, 2026, from [Link]

-

Yamamoto, Y., et al. (1976). New synthesis of .alpha.,.beta.-unsaturated carboxylic esters. Journal of the American Chemical Society, 98(7), 1965–1967. [Link]

-

Smith, B. C. (2020). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

Chen, F., et al. (2023). Synthesis of β,γ-Unsaturated Aliphatic Acids via Ligand-Enabled Dehydrogenation. Journal of the American Chemical Society, 145(1), 327–335. [Link]

-

Lee, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20295. [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Butenoic acid, 4-phenyl- (CAS 2243-53-0). Retrieved February 26, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). α,β-Unsaturated compound synthesis by carboxylation. Retrieved February 26, 2026, from [Link]

-

Quimica Organica. (n.d.). Synthesis of alpha, beta-unsaturated carbonyls. Retrieved February 26, 2026, from [Link]

-

ResearchGate. (2025). Practical Synthesis of (E)-α,β-Unsaturated Carboxylic Acids Using a One-Pot Hydroformylation/Decarboxylative Knoevenagel Reaction Sequence. Retrieved February 26, 2026, from [Link]

Sources

- 1. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4,4-Diphenyl-3-butenoic Acid|HDAC Research Compound [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. shellchemtech.com [shellchemtech.com]

- 5. Everything you need to Know About Custom Synthesis [chemxpert.com]

- 6. Costs for Custom Synthesis & Contract Models - ChiroBlock ★★★★★ Chiroblock GmbH [chiroblock.com]

- 7. pharmdguru.com [pharmdguru.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spcmc.ac.in [spcmc.ac.in]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. Formation and fragmentation of unsaturated fatty acid [M - 2H + Na]- ions: stabilized carbanions for charge-directed fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]

- 19. Comparative Effects of 4-Phenyl-3-Butenoic Acid and Vorinostat on Cell Growth and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chemoselective Hydrolysis of Ethyl 2-methyl-4-phenyl-3-butenoate

Abstract & Core Directive

This guide details the protocol for the hydrolysis of ethyl 2-methyl-4-phenyl-3-butenoate to its corresponding carboxylic acid.

The Critical Challenge: The substrate is a

-

Conjugation Migration: Isomerization of the double bond from

to -

Racemization: Loss of stereochemical integrity at the C2 chiral center via enolate formation.

Strategic Solution: This application note provides two validated pathways:

-

Method A (Chemical): Lithium Hydroxide (LiOH) mediated hydrolysis at controlled low temperatures.

-

Method B (Enzymatic): Lipase-catalyzed hydrolysis for high enantiomeric excess (ee) retention.[1]

Mechanistic Insight & Risk Analysis

The hydrolysis of ethyl 2-methyl-4-phenyl-3-butenoate requires navigating a kinetic vs. thermodynamic landscape.

-

Substrate:

-

Target Product:

( -

Side Product (Avoid):

or conjugated variants (

Isomerization Pathway

Under basic conditions, the hydroxide ion attacks the carbonyl. However, it can also act as a base, removing the

Figure 1: Mechanistic pathway showing the risk of base-catalyzed isomerization.

Protocol A: Mild Chemical Hydrolysis (LiOH)

Rationale: Lithium Hydroxide (LiOH) is less nucleophilic and basic than NaOH or KOH. Using a THF/Water system ensures solubility while maintaining a lower dielectric constant than pure water, which can suppress enolate formation. Temperature control is the primary variable preventing isomerization.

Reagents & Equipment[2][3][4][5][6]

-

Substrate: Ethyl 2-methyl-4-phenyl-3-butenoate (1.0 equiv)

-

Reagent: LiOH

H -

Solvent: THF (Tetrahydrofuran) and Distilled Water (3:1 ratio). Methanol is avoided to prevent transesterification side-products, though sometimes used to solubilize LiOH.

-

Quench: 1M Citric Acid (Preferred over HCl to avoid acid-catalyzed rearrangement).

Step-by-Step Procedure

-

Solubilization:

-

In a round-bottom flask, dissolve 1.0 mmol of the ester in 3.0 mL of THF.

-

Cool the solution to 0°C using an ice/water bath. Critical: Do not skip cooling.

-

-

Reagent Addition:

-

Dissolve LiOH

H -

Add the aqueous LiOH dropwise to the THF solution over 5 minutes.

-

Observation: The solution may become slightly cloudy; this is normal.

-

-

Reaction Monitoring:

-

Stir at 0°C for 2–4 hours.

-

TLC Control: Monitor consumption of starting material (Rf ~0.7 in 10% EtOAc/Hexane) and appearance of the acid (Rf ~0.1, streaks).

-

Note: If reaction is sluggish after 4 hours, allow to warm to 10°C. Do not exceed 20°C.

-

-

Workup (Buffered):

-

Once complete, dilute with Et

O (10 mL). -

Acidification: Slowly add 1M Citric Acid at 0°C until the aqueous phase pH reaches 3–4.

-

Warning: Do not use concentrated HCl or H

SO

-

-

Isolation:

Protocol B: Enzymatic Hydrolysis (Pig Liver Esterase)

Rationale: For substrates with high optical purity requirements or extreme sensitivity to base, enzymatic hydrolysis is the gold standard. Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CALB) operate at neutral pH (7.0), completely eliminating the risk of base-catalyzed isomerization.

Reagents

-

Enzyme: PLE (Pig Liver Esterase) - lyophilized powder (approx. 15–20 units/mg).

-

Buffer: 0.1 M Phosphate Buffer (pH 7.0).

-

Co-solvent: Acetone or DMSO (max 10% v/v) to aid solubility.

Step-by-Step Procedure

-

Preparation:

-

Suspend ethyl 2-methyl-4-phenyl-3-butenoate (1.0 mmol) in 10 mL of Phosphate Buffer (pH 7.0).

-

If the ester does not disperse, add 0.5 mL Acetone.

-

-

Initiation:

-

Add PLE (50 mg, approx. 1000 units).

-

Stir vigorously at Room Temperature (25°C) .

-

-

Monitoring:

-

Maintain pH at 7.0. As hydrolysis proceeds, carboxylic acid is generated, lowering pH.

-

Auto-Titration: Ideally, use a pH-stat device adding 0.1M NaOH dropwise to maintain pH 7.0.

-

Manual: Check pH every 30 mins and adjust with dilute NaOH if necessary.

-

-

Termination & Isolation:

Decision Matrix & Workflow

Figure 2: Operational workflow for selecting the appropriate hydrolysis method.

Analytical Validation

Successful hydrolysis must be validated against the potential isomerized byproduct.

| Feature | Target ( | Isomerized ( |

| Structure | ||

| UV Vis | Lower absorbance (isolated alkene) | High absorbance (Conjugated system) |

QC Check:

Run a

References

-

General Hydrolysis of Sensitive Esters

-

G. P.[5] McGlacken and I. J. S. Fairlamb, "2-Pyrone natural products and mimetics: isolation, characterisation and biological activity," Natural Product Reports, vol. 22, no. 3, pp. 369-385, 2005. (Discusses sensitivity of unsaturated lactones/esters).

-

Core Protocol Source:

-

-

Enzymatic Hydrolysis (PLE/Lipase)

- Ohno, M., & Otsuka, M. "Chiral synthons by ester hydrolysis catalyzed by pig liver esterase." Organic Reactions, 37, 1-55.

-

Application to Phenyl-alkene derivatives:

-

Isomeriz

-Unsaturated Systems:- Konno, T. et al.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 3. rsc.org [rsc.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. EP2513030B1 - Beta-gamma unsaturated esters and process of production of beta-gamma unsaturated esters. - Google Patents [patents.google.com]

Application Notes and Protocols for the Asymmetric Alkylation of Phenylacetic Acid to Synthesize 4-Phenyl-2-methyl-3-butenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of enantiomerically pure chiral carboxylic acids is a cornerstone of modern pharmaceutical development and fine chemical manufacturing. Chiral α-substituted carboxylic acids, such as 4-phenyl-2-methyl-3-butenoic acid, are valuable building blocks for a wide range of biologically active molecules. Asymmetric alkylation, a powerful method for the stereocontrolled formation of carbon-carbon bonds, provides an efficient route to these high-value compounds.[1] This application note provides a detailed guide to the asymmetric alkylation of phenylacetic acid to form 4-phenyl-2-methyl-3-butenoic acid, with a focus on the widely used Evans chiral auxiliary methodology.

The fundamental principle of this approach involves the temporary attachment of a chiral auxiliary to the prochiral substrate, phenylacetic acid.[2] This auxiliary directs the stereochemical outcome of the subsequent alkylation reaction, leading to the formation of a new stereocenter with a high degree of selectivity.[2][3] Finally, the auxiliary is cleaved from the product, yielding the desired enantiomerically enriched carboxylic acid and allowing for the recovery and recycling of the auxiliary.[2][3][4]

Core Principles of Asymmetric Alkylation using Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical course of a reaction.[3][5] In the context of alkylating phenylacetic acid, an oxazolidinone-based auxiliary, such as those developed by Evans, is a common and effective choice.[][7]

The process can be broken down into three key stages:

-

Acylation: Phenylacetic acid is first converted to its acid chloride, which then reacts with the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to form an N-acyl oxazolidinone.

-

Diastereoselective Alkylation: The N-acyl oxazolidinone is deprotonated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to form a chiral enolate. The steric bulk of the auxiliary effectively shields one face of the enolate, directing the incoming electrophile (in this case, an allyl halide like allyl bromide) to the opposite face.[1][3] This results in a highly diastereoselective alkylation.

-

Auxiliary Cleavage: The chiral auxiliary is then removed from the alkylated product to yield the target carboxylic acid.[4] A common method for this is hydrolytic cleavage using lithium hydroxide and hydrogen peroxide.[4][8][9]

Experimental Workflow Overview

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. york.ac.uk [york.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. connectsci.au [connectsci.au]

- 9. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Minimizing Polymerization of β,γ-Unsaturated Acids During Storage

Introduction

β,γ-Unsaturated carboxylic acids are valuable intermediates in pharmaceutical and materials science research. However, their utility is often hampered by their inherent instability. Unlike their α,β-unsaturated counterparts, where the double bond is conjugated with the carbonyl group, the isolated double bond in β,γ-isomers is highly susceptible to spontaneous free-radical polymerization during storage. This unwanted polymerization can lead to increased viscosity, formation of insoluble particulates, and ultimately, complete solidification of the monomer, rendering it unusable for downstream applications.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and mitigating the polymerization of β,γ-unsaturated acids. We will delve into the mechanisms of polymerization, offer practical solutions for storage and handling, and provide troubleshooting protocols to ensure the long-term stability and integrity of these critical reagents.

Frequently Asked Questions (FAQs)

Q1: Why are β,γ-unsaturated acids so prone to polymerization?

The primary mechanism is free-radical polymerization. This process is typically initiated by trace impurities, such as peroxides formed by autoxidation, or by external energy sources like heat and UV light. The isolated double bond in the β,γ-position is readily attacked by radicals, creating a new radical species that can then react with another monomer molecule in a chain reaction, leading to the formation of long polymer chains.

Q2: I store my β,γ-unsaturated acid in the refrigerator, but it still polymerized. Why?

While refrigeration at 2-8°C slows down the rate of all chemical reactions, including polymerization, it does not stop it entirely.[1][2] Spontaneous polymerization can still be initiated by peroxides that may have formed prior to or during storage. For long-term stability, cold storage must be combined with the use of a chemical inhibitor.

Q3: What is a polymerization inhibitor and how does it work?

A polymerization inhibitor is a chemical compound that is added to a monomer to prevent the onset of polymerization.[3] Most inhibitors are radical scavengers; they react with and neutralize any free radicals that form in the monomer, thereby terminating the polymerization chain reaction before it can propagate.[4][5] Common examples include phenolic compounds like hydroquinone (HQ) and butylated hydroxytoluene (BHT).[4]

Q4: My monomer arrived with an inhibitor already added. Do I need to do anything else?

For most β,γ-unsaturated acids, such as 3-butenoic acid (vinylacetic acid), suppliers add an inhibitor like hydroquinone for shipping and short-term storage.[1] However, the effectiveness of the inhibitor depletes over time. It is crucial to store the product under the recommended conditions (typically refrigerated and protected from light) and monitor its condition before use. For long-term storage, it may be necessary to monitor and replenish the inhibitor concentration.

Q5: What is the role of oxygen in the polymerization process?

The role of oxygen is complex and can be contradictory. At low temperatures, oxygen can act as an inhibitor by reacting with initiating radicals to form less reactive peroxy radicals.[6][7] However, these peroxy radicals can decompose upon heating to re-initiate polymerization.[8] Furthermore, many common phenolic inhibitors, such as hydroquinone, require the presence of a small amount of oxygen to function effectively as radical scavengers.[5] Therefore, storing inhibited monomers under a completely inert atmosphere (e.g., pure nitrogen or argon) can be counterproductive and may actually accelerate polymerization. The best practice is to store the container with a headspace of air.

In-Depth Troubleshooting Guide

This section addresses specific issues you may encounter and provides a logical workflow for diagnosing and resolving problems related to monomer stability.

Issue 1: The monomer appears cloudy, viscous, or contains solid particles.

Causality: This is a clear indication that oligomerization or polymerization has begun. The increased viscosity is due to the formation of longer-chain molecules (oligomers/polymers), which can become insoluble and precipitate out of the solution as cloudiness or solid particles.

Troubleshooting Protocol:

-

Visual Inspection: Carefully observe the monomer against a bright background. Note the extent of cloudiness, viscosity change, or the amount of solid precipitate.

-

Quality Control (QC) Analysis: If the material is still mostly liquid, it is critical to assess its purity before use.

-

NMR Spectroscopy: ¹H NMR is a powerful tool to detect polymerization.[9][10] The characteristic sharp peaks of the vinyl protons of the monomer will decrease in intensity, while broad signals corresponding to the saturated polymer backbone will appear.

-

Gas Chromatography (GC): GC analysis can quantify the remaining monomer content in the sample.[9][11] A decrease from the expected purity indicates polymerization.

-

FTIR Spectroscopy: This technique can identify changes in functional groups. The disappearance or reduction of the C=C stretching vibration, present in the monomer, is a key indicator of polymerization.[10][12]

-

-

Decision Point:

-

Minor Polymerization: If QC analysis shows only a minor loss of purity (e.g., <5%) and the material is still fully liquid, it may be usable for non-critical applications. However, it should be used immediately.

-

Significant Polymerization: If the material is highly viscous, contains significant solids, or QC analysis shows substantial degradation, it is not recommended for use. The presence of oligomers can unpredictably alter reaction kinetics and final product properties. Attempting to purify the monomer by distillation is hazardous, as heating can cause runaway polymerization.[3]

-

Issue 2: The monomer polymerized rapidly and unexpectedly during a reaction.

Causality: This often occurs when the inhibitor has been removed prior to the reaction, or its effect is negated by the reaction conditions.

Troubleshooting Protocol:

-

Review Inhibitor Removal Step: If the inhibitor was removed (e.g., by column chromatography or distillation), ensure the monomer was used immediately. Uninhibited monomers are extremely unstable.

-

Analyze Reaction Conditions:

-

Temperature: High reaction temperatures can overcome the energy barrier for polymerization, even in the presence of an inhibitor.[8]

-

Initiators: Check if any reagents in your reaction mixture could act as a radical initiator (e.g., peroxides, AIBN, certain metal catalysts).

-

Atmosphere: Running the reaction under a strictly inert atmosphere may have deactivated an oxygen-dependent inhibitor.

-

Preventative Workflow Diagram

The following diagram outlines a decision-making process for handling and storing β,γ-unsaturated acids to prevent polymerization.

Caption: Mechanism of radical scavenging by hydroquinone.

References

-

Slideshare. (n.d.). Safe handling and_storage_of_styrene_monomer. Retrieved from [Link]

-

ResolveMass Laboratories. (2025, June 6). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved from [Link]

-

Sparkl. (n.d.). Revision Notes - Identification of Monomers from Polymer Structures. Retrieved from [Link]

-

American Chemical Society. (2021, August 16). Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures. Retrieved from [Link]

-

US Dental Depot. (2009, January 16). Material Safety Data Sheet Acrylic Monomer – Self polymerized. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, December 15). Observation and Modeling of a Sharp Oxygen Threshold in Aqueous Free Radical and RAFT Polymerization. Retrieved from [Link]

-

ResearchGate. (2026, February 3). A Mechanistic Study of the Influence of Oxygen on Free Radical Polymerization of Butyl Acrylate, Vinyl Acetate and Methyl Methacrylate. Retrieved from [Link]

-

Polymers. (2025, June 3). Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories. Retrieved from [Link]

-

MDPI. (n.d.). The effect of monomer structure on oxygen inhibition of (met)acrylates photopolymerization. Retrieved from [Link]

-

Matyjaszewski, K. (n.d.). Controlled Radical Polymerization in the Presence of Oxygen. Carnegie Mellon University. Retrieved from [Link]

-

New Stetic. (2009, December 30). Material Safety Data Sheet Acrylic Monomer Self Polymerized. Retrieved from [Link]

-

Royal Society of Chemistry. (2026, January 21). Detection, identification, and quantification of polymer additives: a review of techniques, approaches, challenges, and a possible roadmap in analysis. Retrieved from [Link]

-

Tech-Labs. (n.d.). Safe Handling Guide UV curable materials. Retrieved from [Link]

-

Plastics Europe. (n.d.). Styrene Monomer: Safe Handling Guide. Retrieved from [Link]

-

Chemistry Stack Exchange. (2025, October 29). What is the mechanism of decarboxylation of β,γ-unsaturated carboxylic acids?. Retrieved from [Link]

-

CurlyArrows Organic Chemistry. (2022, October 25). What are Radical inhibitors and their role in a reaction?. Retrieved from [Link]

-

MilliporeSigma. (n.d.). 3-Butenoic acid. Retrieved from [Link]

-

YouTube. (2025, April 27). Heating of beta gamma unsaturated carboxylic acid. Retrieved from [Link]

-

LibreTexts Chemistry. (2021, July 31). Reactions of Unsaturated Carboxylic Acids and Their Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of β,γ-Unsaturated Aliphatic Acids via Ligand-Enabled Dehydrogenation. Retrieved from [Link]

- Google Patents. (n.d.). Production of unsaturated carboxylic acids.

-

Frontiers in Microbiology. (2013, September 2). Understanding biocatalyst inhibition by carboxylic acids. Retrieved from [Link]

-

Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Effect of heating on oxidation stability and fatty acid composition of microwave roasted groundnut seed oil. Retrieved from [Link]

-

LookChem. (n.d.). VINYLACETIC ACID 625-38-7 wiki. Retrieved from [Link]

-

Jurnal Online Fakultas Pertanian Universitas Lampung. (2024, July 17). Impact of High-Temperature Heating on the Chemical Stability and Sensory Quality of Red Palm Oil. Retrieved from [Link]

-

University of Agricultural Sciences and Veterinary Medicine of Cluj-Napoca. (2021, April 12). EFFECTS OF HEATING TEMPERATURE AND β-CAROTENE ON QUALITY AND FATTY ACIDS COMPOSITION OF VEGETABLE OILS. Retrieved from [Link]

-

Pearson+. (n.d.). A β-ɣ-unsaturated carbonyl compound rearranges to a more stable conjugated α-β isomer under acidic or basic conditions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, June 2). Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing. Retrieved from [Link]

-

Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

Sources

- 1. 3-Butenoic acid 0.97 Vinylacetic acid [sigmaaldrich.com]

- 2. Page loading... [wap.guidechem.com]

- 3. plasticseurope.org [plasticseurope.org]

- 4. curlyarrows.com [curlyarrows.com]

- 5. chempoint.com [chempoint.com]

- 6. Observation and Modeling of a Sharp Oxygen Threshold in Aqueous Free Radical and RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. liutheory.westlake.edu.cn [liutheory.westlake.edu.cn]

- 9. measurlabs.com [measurlabs.com]

- 10. Revision Notes - Identification of Monomers from Polymer Structures | Polymerisation | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 11. Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories | Separation Science [sepscience.com]

- 12. resolvemass.ca [resolvemass.ca]

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 4-phenyl-2-methyl-3-butenoic Acid: A Multi-modal Spectroscopic Approach

This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-phenyl-2-methyl-3-butenoic acid, a molecule of interest in synthetic and medicinal chemistry. As drug development professionals and researchers, the unambiguous confirmation of a molecule's structure is paramount. This document moves beyond a simple spectral interpretation, offering a comparative framework that positions ¹H NMR as the cornerstone of structural elucidation while integrating complementary techniques like ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). We will explore not just the what, but the why behind experimental choices, providing a robust, field-proven workflow for comprehensive molecular characterization.

Part 1: The Cornerstone Technique: ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the gold standard for determining the precise structure of organic compounds in solution.[1] Its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons makes it an indispensable tool.[2] A typical ¹H NMR spectrum is analyzed based on three key facets: chemical shift (δ), integration, and spin-spin splitting (multiplicity).[3]

Predicted ¹H NMR Spectrum of 4-phenyl-2-methyl-3-butenoic Acid

To elucidate the structure of 4-phenyl-2-methyl-3-butenoic acid, we must analyze the expected signals for each unique proton in the molecule. The structure contains several distinct proton environments: the highly deshielded carboxylic acid proton, the aromatic protons of the phenyl ring, the olefinic protons of the double bond, the methine proton at the chiral center (C2), and the methyl protons attached to C2.

Predicted Proton Assignments for 4-phenyl-2-methyl-3-butenoic acid:

| Proton Label | Chemical Environment | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |

| Ha | Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and typically appears as a broad singlet far downfield. Its chemical shift can be concentration and solvent dependent.[4][5] |

| Hb | Aromatic (Phenyl) | 7.2 - 7.5 | Multiplet | 5H | Protons on a monosubstituted benzene ring typically appear in this region. The ortho, meta, and para protons will have slightly different shifts, resulting in a complex multiplet.[6] |

| Hc | Olefinic (C4-H) | 6.2 - 6.8 | Doublet | 1H | This proton is part of the double bond and is deshielded by the phenyl ring's anisotropy. It is coupled to Hd, appearing as a doublet. |

| Hd | Olefinic (C3-H) | 5.8 - 6.4 | Doublet of Doublets | 1H | This proton is coupled to both Hc (large trans coupling, J ≈ 15-18 Hz) and He (smaller allylic coupling, J ≈ 6-8 Hz), resulting in a doublet of doublets. |

| He | Methine (C2-H) | 3.2 - 3.7 | Multiplet (Quartet of Doublets) | 1H | This proton is alpha to both the carboxylic acid and the double bond, placing it in this downfield region. It is coupled to Hd and the three Hf protons, likely appearing as a complex multiplet. |

| Hf | Methyl (-CH₃) | 1.2 - 1.5 | Doublet | 3H | This methyl group is attached to the chiral center (C2). It is coupled to the single methine proton (He), resulting in a doublet. |

Experimental Protocol: High-Resolution ¹H NMR Spectroscopy

This protocol ensures the acquisition of a high-quality, interpretable spectrum.

Objective: To obtain a high-resolution ¹H NMR spectrum of 4-phenyl-2-methyl-3-butenoic acid for structural confirmation.

Materials:

-

4-phenyl-2-methyl-3-butenoic acid (5-10 mg)

-

Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

-

5 mm NMR Tube (high precision)

-

Pasteur pipette

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz or higher)

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and transfer it into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial. TMS serves as the internal standard, with its signal set to 0.0 ppm.[2]

-

Mixing: Gently vortex the sample until it is completely dissolved. A clear, homogenous solution is critical for high-resolution spectra.

-

Transfer: Using a Pasteur pipette, transfer the solution into the NMR tube to a height of approximately 4-5 cm.

-

Spectrometer Setup: Insert the tube into the spinner turbine and place it into the NMR magnet.

-

Locking and Shimming: The spectrometer will lock onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp, well-resolved peaks.

-

Acquisition: Acquire the spectrum using standard pulse-acquire parameters. A typical acquisition might involve a 90° pulse, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[7] For a dilute sample, increase the number of scans (e.g., 16 or 64) to improve the signal-to-noise ratio.

-

Processing: Apply Fourier transformation to the Free Induction Decay (FID), followed by phase correction and baseline correction.

-

Analysis: Calibrate the spectrum by setting the TMS peak to 0.0 ppm. Integrate all signals and analyze the chemical shifts and splitting patterns to assign the peaks according to the predicted structure.

Data Interpretation Workflow

The logical process of interpreting an NMR spectrum can be visualized as a systematic workflow.

Sources

- 1. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

distinguishing 4-phenyl-2-methyl-3-butenoic acid from 2-methyl-4-phenyl-2-butenoic acid by NMR

Topic: Distinguishing 4-phenyl-2-methyl-3-butenoic acid from 2-methyl-4-phenyl-2-butenoic acid by NMR Content Type: Technical Comparison Guide Audience: Researchers, Synthesis Chemists, and Analytical Scientists[1]

Executive Summary

In the synthesis of phenyl-substituted unsaturated acids—common intermediates in the production of fragrances and pharmaceuticals—isomerization is a frequent failure mode.[1] Specifically, the migration of the double bond between the